2-(5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine
Overview
Description
2-(5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.15387487 g/mol and the complexity rating of the compound is 426. The solubility of this chemical has been described as 44.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Researchers have explored the synthesis of heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles, which play a significant role in medicinal chemistry due to their diverse biological activities. For instance, the work on the synthesis of certain quinoxaline, benzothiadiazine, benzoxadiazine, and other derivatives demonstrates the versatility of heterocyclic frameworks in drug discovery (H. F. Zohdi, T. A. Osman, A. Abdelhamid, 1997). Similarly, the facile synthesis of pyrazolo[1,5-a]pyrimidine analogs highlights the importance of such scaffolds in developing anti-inflammatory and anti-cancer agents (S. Kaping, U. Kalita, M. Sunn, L. I. Singha, J. Vishwakarma, 2016).
Biological Activity Studies
The synthesis and characterization of new compounds often precede the evaluation of their biological activities. For example, the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has led to studies on their cytotoxicity against cancer cells (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014). This approach underscores the potential of such compounds in therapeutic applications, particularly in oncology.
Antimicrobial and Antitubercular Activity
The antimicrobial and antitubercular activities of novel heterocyclic compounds are of significant interest. For instance, the synthesis and antibacterial activity of novel oxadiazoles demonstrate the potential of these compounds in addressing resistant bacterial infections (А. А. Aghekyan, G. G. Mkryan, H. Panosyan, A. Safaryan, H. M. Stepanyan, 2020). Moreover, studies on substituted isosteres of pyridine- and pyrazinecarboxylic acids against Mycobacterium tuberculosis highlight the ongoing search for new antitubercular agents (M. Gezginci, Andmalcolm A. Martin, S. Franzblau, 1998).
Electrochemical and Materials Applications
The synthesis of donor-acceptor polymeric electrochromic materials employing pyrazine derivatives showcases the potential of these compounds in materials science, particularly in developing electrochromic devices for NIR applications (H Zhao, Yuanyuan Wei, Jinsheng Zhao, Min Wang, 2014). This research indicates the broad applicability of heterocyclic compounds beyond medicinal chemistry.
Properties
IUPAC Name |
5-[[2-(3-methoxyphenyl)pyrrolidin-1-yl]methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-24-14-5-2-4-13(10-14)16-6-3-9-23(16)12-17-21-18(22-25-17)15-11-19-7-8-20-15/h2,4-5,7-8,10-11,16H,3,6,9,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYNOTHSBBSKSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCN2CC3=NC(=NO3)C4=NC=CN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24800425 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.